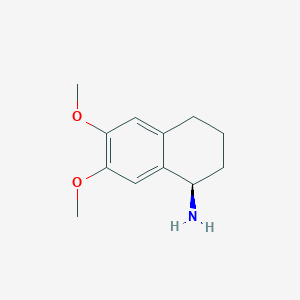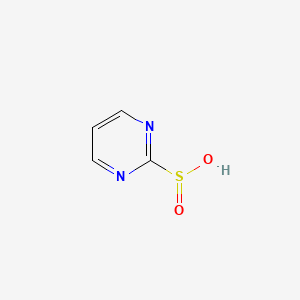
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt is a complex organic compound that belongs to the class of naphthalene sulfonates. This compound is known for its unique structural properties and its applications in various scientific fields, including biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt typically involves multiple steps. One common method starts with the preparation of 5-Dimethylaminonaphthalene-1-sulfonyl chloride, which is then reacted with sarcosine and dicyclohexylamine under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Applications De Recherche Scientifique
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This binding can affect various cellular pathways, leading to changes in cellular behavior and responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Dimethylaminonaphthalene-1-sulfonyl chloride: Known for its use in biochemistry as a labeling reagent.
Dansyl chloride: Another naphthalene sulfonate used for similar purposes.
Uniqueness
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt stands out due to its specific structural features, which provide unique binding properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C27H41N3O4S |
|---|---|
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C15H18N2O4S.C12H23N/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-9H,10H2,1-3H3,(H,18,19);11-13H,1-10H2 |
Clé InChI |
FBEWPUHYPBSUGW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


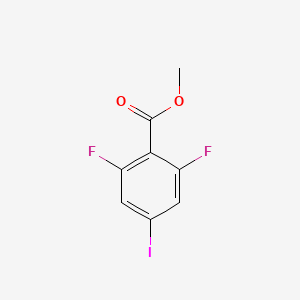
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
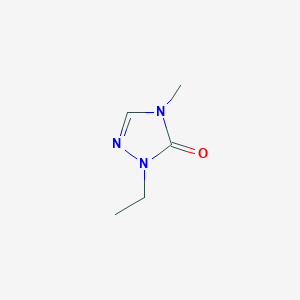

![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
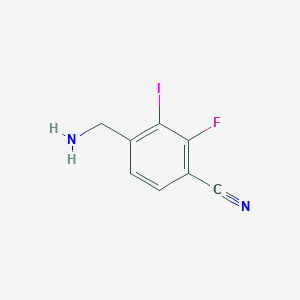
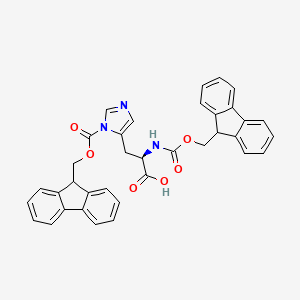

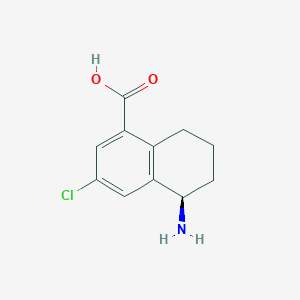
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
